molecular formula C4H2FIN2 B13673328 4-Fluoro-6-iodopyrimidine

4-Fluoro-6-iodopyrimidine

Cat. No.: B13673328
M. Wt: 223.97 g/mol
InChI Key: SYYMMFDKOGLWKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-6-iodopyrimidine is a halogenated pyrimidine derivative characterized by fluorine and iodine substituents at the 4- and 6-positions, respectively. Pyrimidines are aromatic heterocycles widely used in pharmaceutical and agrochemical research due to their ability to mimic nucleobases and interact with biological targets. The fluorine atom enhances metabolic stability and bioavailability, while the iodine group offers versatility in further functionalization via cross-coupling reactions (e.g., Suzuki or Ullmann reactions) .

Properties

Molecular Formula

C4H2FIN2

Molecular Weight

223.97 g/mol

IUPAC Name

4-fluoro-6-iodopyrimidine

InChI

InChI=1S/C4H2FIN2/c5-3-1-4(6)8-2-7-3/h1-2H

InChI Key

SYYMMFDKOGLWKO-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1I)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-iodopyrimidine typically involves the halogenation of pyrimidine derivativesThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of 4-Fluoro-6-iodopyrimidine may involve multi-step synthesis processes, starting from readily available pyrimidine precursors. The process includes halogenation, purification, and crystallization steps to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-6-iodopyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

4-Fluoro-6-iodopyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-6-iodopyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

The position and type of substituents significantly influence the chemical and biological properties of pyrimidines. Below is a comparative analysis:

Halogen Substituents
  • 4-Fluoro-6-iodopyrimidine vs. 4-Chloro-6-iodopyrimidine Analogs
    Fluorine’s electronegativity increases the compound’s stability and lipophilicity compared to chlorine. For instance, 4-chloro-5-iodo-6-(trifluoromethyl)pyrimidin-2-amine () showed 76% yield in nucleophilic aromatic substitution (SNAr) reactions, suggesting iodine at the 5-position facilitates reactivity. However, iodine at the 6-position (as in the target compound) may alter regioselectivity in cross-coupling reactions .

  • Iodo vs. Bromo/Methyl Substituents Iodo groups enable late-stage functionalization, whereas bromo or methyl groups (e.g., 4-amino-6-bromoquinoline in ) limit further modifications. Methyl groups (e.g., 4-chloro-6-methylpyrimidin-2-amine, ) enhance steric bulk but reduce electrophilicity .
Functional Group Diversity
  • Trifluoromethyl vs. Fluoro Groups
    Trifluoromethyl groups (e.g., in and ) improve metabolic resistance but increase molecular weight. In contrast, fluorine optimizes pharmacokinetic profiles without significant steric effects .

Physicochemical Properties

Property 4-Fluoro-6-iodopyrimidine (Inferred) 4-Chloro-6-iodopyrimidine 4-Fluoro-6-methylpyrimidine
Molecular Weight (g/mol) ~254.0 ~234.4 ~142.1
LogP (Predicted) ~2.1 ~2.3 ~1.5
Solubility Low (organic solvents) Low Moderate (aqueous)

Iodo-substituted derivatives exhibit lower solubility due to increased hydrophobicity, whereas methyl groups improve aqueous miscibility .

Biological Activity

4-Fluoro-6-iodopyrimidine is a halogenated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

4-Fluoro-6-iodopyrimidine is characterized by the presence of fluorine and iodine substituents on the pyrimidine ring, which significantly influences its biological activity. The structural formula can be represented as follows:

C4H2FIN3\text{C}_4\text{H}_2\text{F}\text{I}\text{N}_3

This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-Fluoro-6-iodopyrimidine. Its effectiveness has been evaluated against several cancer cell lines, demonstrating significant inhibitory effects.

Case Study: Anticancer Potency

In a study assessing the anticancer activity of various pyrimidine derivatives, 4-Fluoro-6-iodopyrimidine showed promising results:

Cell LineIC50 (μM)
HeLa20.30
HepG212.37
MCF713.18

The inhibition rates for HeLa and A549 cell lines were reported at 45.08% and 41.69%, respectively, indicating a strong potential for further development as an anticancer agent .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for treating infections caused by various pathogens.

Research Findings on Antimicrobial Effects

In vitro studies have shown that 4-Fluoro-6-iodopyrimidine possesses activity against several bacterial strains. The minimum inhibitory concentrations (MIC) were determined as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15
Escherichia coli10
Candida albicans12

These findings suggest that the compound may serve as a basis for developing new antimicrobial agents .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Research indicates that 4-Fluoro-6-iodopyrimidine may also have anti-inflammatory properties.

Evaluation of Anti-inflammatory Effects

In a study evaluating the anti-inflammatory activity of pyrimidine derivatives, the following results were observed:

CompoundCox-1 IC50 (μM)Cox-2 IC50 (μM)
4-Fluoro-6-iodopyrimidine13.13 ± 0.150.04 ± 0.02

The compound exhibited significant inhibition of cyclooxygenase enzymes, which are key players in the inflammatory process .

The biological activities of 4-Fluoro-6-iodopyrimidine can be attributed to its ability to interact with specific molecular targets within cells:

  • Anticancer Mechanism : It is believed to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival.
  • Antimicrobial Mechanism : The halogen substituents enhance the compound's ability to penetrate bacterial membranes and disrupt essential cellular processes.
  • Anti-inflammatory Mechanism : Inhibition of cyclooxygenase enzymes leads to reduced production of pro-inflammatory mediators.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.